2-(3-Phenoxybenzoyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

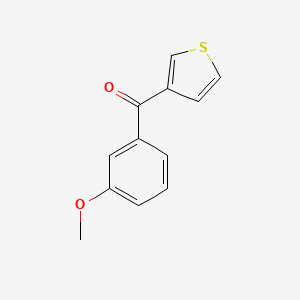

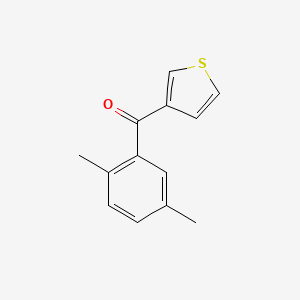

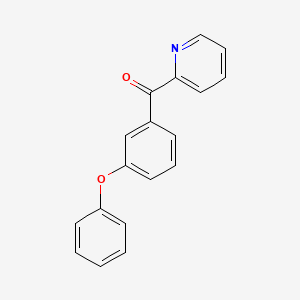

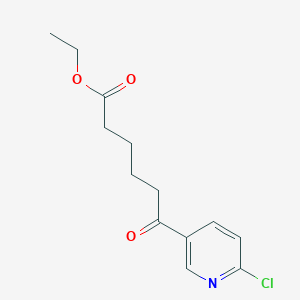

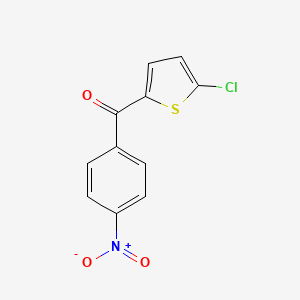

2-(3-Phenoxybenzoyl)pyridine, also known as PBPy, is a pyridine compound . It has a molecular weight of 275.31 and its IUPAC name is (3-phenoxyphenyl)(2-pyridinyl)methanone .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis

The molecular formula of 2-(3-Phenoxybenzoyl)pyridine is C18H13NO2 . The monoisotopic mass is 275.094635 Da .Chemical Reactions Analysis

While specific chemical reactions involving 2-(3-Phenoxybenzoyl)pyridine are not available, the synthesis of substituted pyridines involves various methodologies .Physical And Chemical Properties Analysis

2-(3-Phenoxybenzoyl)pyridine is a solid, semi-solid, or liquid at normal temperatures . It should be stored sealed in dry conditions at 2-8°C .科学的研究の応用

Pesticide Development

2-(3-Phenoxybenzoyl)pyridine: has been identified as an active scaffold in the development of pesticides . Its structure, a bioisostere of diaryl ethers, introduces properties that differ from diaryl ethers, such as improved lipid solubility, metabolic stability, and cell membrane penetration. These characteristics are crucial for enhancing biological activity and photostability in pesticide molecules.

Agrochemicals

The compound plays a significant role in agrochemicals due to the hydrophobicity of the pyridine ring, which is higher than that of the benzene ring . This increased hydrophobicity is key in affecting biological activity, making 2-(3-Phenoxybenzoyl)pyridine a valuable component in the synthesis of agrochemicals.

Bioactive Ligands

Pyridine derivatives, including 2-(3-Phenoxybenzoyl)pyridine , can act as bioactive ligands. They exhibit a range of bioactivities, such as antibacterial, antiviral, antitubercular, antifungal, and anticancer activities . These properties make them significant in medicinal chemistry and drug design.

Chemosensors

Schiff bases derived from pyridine derivatives have shown strong binding abilities towards various cations and anions2-(3-Phenoxybenzoyl)pyridine can be used in the development of chemosensors for the detection of specific ions in environmental and biological media .

Pharmacophore in Drug Design

The structural features of 2-(3-Phenoxybenzoyl)pyridine make it a versatile pharmacophore in drug design. Its ability to undergo various chemical reactions and its unique optical properties are exploited in pharmaceuticals for designing drugs with specific desired effects .

Antioxidant and Antimitotic Activities

Research has shown that pyridine-based Schiff bases, which can be derived from 2-(3-Phenoxybenzoyl)pyridine , possess antioxidant and antimitotic activities. These activities are comparable to standards like Ascorbic acid and Methotrexate, indicating their potential in therapeutic applications .

Safety and Hazards

The safety information for 2-(3-Phenoxybenzoyl)pyridine includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

将来の方向性

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could lead to the creation of more biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

特性

IUPAC Name |

(3-phenoxyphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-18(17-11-4-5-12-19-17)14-7-6-10-16(13-14)21-15-8-2-1-3-9-15/h1-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDMYASOHOHAMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642002 |

Source

|

| Record name | (3-Phenoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Phenoxybenzoyl)pyridine | |

CAS RN |

898779-86-7 |

Source

|

| Record name | (3-Phenoxyphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Phenoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)